molecular formula C10H8F3NO B13122542 3-Methoxy-4-(trifluorometyl)phenylacetonitrile

3-Methoxy-4-(trifluorometyl)phenylacetonitrile

Cat. No.: B13122542
M. Wt: 215.17 g/mol
InChI Key: DUVALNHHHAEZLP-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluorometyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluorometyl)phenylacetonitrile typically involves the reaction of 3-methoxybenzyl cyanide with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where 3-methoxybenzyl cyanide reacts with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluorometyl)phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Methoxy-4-(trifluoromethyl)benzaldehyde or 3-Methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-Methoxy-4-(trifluoromethyl)phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(trifluorometyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluorometyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)phenylacetonitrile: Lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxy-3-(trifluoromethyl)phenylacetonitrile: A positional isomer with different substitution patterns on the phenyl ring.

Uniqueness

3-Methoxy-4-(trifluorometyl)phenylacetonitrile is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C10H8F3NO/c1-15-9-6-7(4-5-14)2-3-8(9)10(11,12)13/h2-3,6H,4H2,1H3

InChI Key

DUVALNHHHAEZLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)C(F)(F)F

Origin of Product

United States

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